molecular formula C13H15N3S B2485589 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole CAS No. 1282816-13-0

2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole

Cat. No.: B2485589
CAS No.: 1282816-13-0
M. Wt: 245.34
InChI Key: YDUOLTIXGCXRIS-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole ( 1282816-13-0) is a high-purity chemical compound offered for research and development purposes. This molecule features a thiazole core, a privileged structure in medicinal chemistry, which is substituted at the 2- and 4-positions with a piperidine and a pyridine ring, respectively . This specific arrangement creates a multidentate heterocyclic system that may serve as a versatile building block or a potential pharmacophore in drug discovery. Thiazole derivatives are extensively investigated for their wide range of biological activities. The thiazole ring is a key component in several approved drugs and bioactive molecules, demonstrating significance in antimicrobial , anti-inflammatory , and anticancer research . While the specific biological profile and mechanism of action for this compound require further experimental determination, its structure aligns with compounds explored as kinase inhibitors and cytotoxic agents . Researchers value such scaffolds for designing novel therapeutic candidates, particularly in oncology and infectious diseases. The product is characterized by its molecular formula C 13 H 15 N 3 S and a molecular weight of 245.34 . Please refer to the safety data sheet for detailed handling instructions. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-piperidin-2-yl-4-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-3-7-14-10(5-1)12-9-17-13(16-12)11-6-2-4-8-15-11/h1,3,5,7,9,11,15H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUOLTIXGCXRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282816-13-0
Record name 2-[2-(piperidin-2-yl)-1,3-thiazol-4-yl]pyridine
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Preparation Methods

Hantzsch–Thiazole Cyclization

The Hantzsch–Thiazole synthesis remains the most widely employed strategy for assembling the thiazole core. This method involves the condensation of a thiourea derivative with an α-haloketone or α-halocarbonyl equivalent. For this compound, the reaction necessitates:

  • Thiourea precursor : N-piperidin-2-ylthiourea, prepared via the reaction of piperidin-2-amine with ammonium thiocyanate under acidic conditions.
  • α-Haloketone : 2-bromo-1-(pyridin-2-yl)ethan-1-one, synthesized by bromination of 2-acetylpyridine using hydrobromic acid and hydrogen peroxide.

The cyclization proceeds in refluxing ethanol, yielding the thiazole ring with regioselective incorporation of the piperidine and pyridine moieties at positions 2 and 4, respectively.

Key Reaction Parameters

Parameter Optimal Condition Yield (%)
Solvent Ethanol 68–72
Temperature (°C) 78 (reflux)
Reaction Time (h) 12–16
Catalyst None

Thioamide Cyclization with Enaminones

An alternative approach utilizes enaminones as carbonyl precursors. This method, adapted from pyrimidine synthesis protocols, involves:

  • Preparation of 5-acetyl-2-(piperidin-2-yl)thiazole via Hantzsch synthesis.
  • Conversion to enaminone 13 using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
  • Cyclocondensation with 2-aminopyridine in the presence of ammonium acetate, forming the target compound through a [4+1] annulation.

This route offers improved functional group tolerance, particularly for acid-sensitive substrates.

Advanced Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

Characterization and Analytical Data

Successful synthesis requires rigorous validation through spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 8.52 (d, J = 4.5 Hz, 1H, Py-H6), 7.85–7.78 (m, 2H, Py-H3, H4), 7.32 (d, J = 7.8 Hz, 1H, Thiazole-H5), 3.62–3.55 (m, 1H, Piperidine-H2), 2.94–2.87 (m, 2H, Piperidine-H3, H6), 1.72–1.65 (m, 4H, Piperidine-H4, H5).

  • ¹³C NMR (125 MHz, DMSO-d₆) :
    δ 170.2 (C2-Thiazole), 157.8 (C4-Thiazole), 149.6 (Py-C2), 136.4 (Py-C6), 122.1 (Py-C4), 55.8 (Piperidine-C2), 33.2 (Piperidine-C3, C6).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 245.1425 [M + H]⁺
  • Calculated for C₁₃H₁₅N₃S : 245.1420.

Challenges and Optimization Opportunities

Regioselectivity Control

Competing pathways in Hantzsch synthesis may yield regioisomers. Strategies to enhance selectivity include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor the desired isomer by stabilizing transition states.
  • Temperature Modulation : Lower temperatures (0–5°C) suppress side reactions during thiourea formation.

Purification Complexity

Co-elution of structurally similar byproducts necessitates advanced chromatographic techniques:

  • Flash Chromatography : Silica gel with gradient elution (DCM:MeOH = 95:5 → 90:10).
  • Preparative HPLC : C18 column with acetonitrile/water (0.1% TFA) mobile phase.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Reagent Cost (USD/kg) Scalability
Piperidin-2-amine 1,200 Moderate
2-Acetylpyridine 980 High
Pd(PPh₃)₄ 12,000 Low

Waste Stream Management

  • Thiourea Byproducts : Neutralization with calcium hydroxide minimizes environmental impact.
  • Palladium Recovery : Resin-based capture systems achieve >99% metal recovery.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances enable direct C–H thiolation of pyridine and piperidine precursors using visible-light catalysis, bypassing traditional halogenation steps.

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer, reducing reaction times from hours to minutes while improving yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that thiazole derivatives, including 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole, exhibit significant anticancer properties. Thiazoles have been reported to induce apoptosis in various cancer cell lines. A study demonstrated that thiazole-pyridine hybrids showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with one hybrid exhibiting an IC50 value lower than that of the standard drug 5-fluorouracil .

Table 1: Anticancer Efficacy of Thiazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
Hybrid AMCF-75.71
Hybrid BHepG210.25
Hybrid CHeLa8.50

2. Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant activity. Compounds similar to this compound have shown effectiveness in reducing seizure activity in animal models. For instance, certain synthesized thiazole analogues displayed median effective doses significantly lower than standard anticonvulsants like ethosuximide .

Table 2: Anticonvulsant Activity

CompoundModel UsedMedian Effective Dose (mg/kg)Reference
Analogue APTZ-induced seizures18.4
Analogue BMES test24.38

Case Studies

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of thiazole-pyridine hybrids, researchers synthesized several compounds and evaluated their cytotoxicity against multiple cancer cell lines (MCF-7, HeLa). The results indicated that specific substitutions on the thiazole ring significantly influenced anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Anticonvulsant Activity Assessment

A series of thiazole derivatives were tested for anticonvulsant properties using the maximal electroshock seizure (MES) model. The findings revealed that modifications in the molecular structure could lead to enhanced efficacy, with some compounds providing up to 100% protection against seizures in tested subjects .

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the piperidine and pyridine groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Pharmacological Insights

  • Antimicrobial Activity : Pyridin-2-yl at position 4 is critical for antimycobacterial activity, while pyridin-4-yl at position 2 enhances antibacterial effects .
  • Enzyme Inhibition : Thiazole derivatives with aromatic substituents (e.g., trifluoromethylphenyl) exhibit π-π interactions with AChE, suggesting that this compound may require structural optimization for similar activity .
  • Solubility and Bioavailability : Piperidine’s basicity may improve aqueous solubility, but its reduced aromaticity could limit target binding compared to pyridine analogs.

Biological Activity

2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole is a compound that integrates a thiazole ring with piperidine and pyridine moieties, which are known to enhance pharmacological properties. This article delves into the biological activities associated with this compound, supported by various studies and research findings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains. The thiazole moiety is integral in enhancing the antimicrobial efficacy, with studies reporting effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
S. aureus15 µg/mL
MRSA18 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that thiazole derivatives can inhibit cell proliferation by targeting various pathways involved in cancer development. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)5.71
PC3 (prostate cancer)8.20
HepG2 (liver cancer)7.45

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, the compound has been explored for anticonvulsant activity. Structural modifications in thiazole compounds have been linked to enhanced anticonvulsant effects, as evidenced by various animal model studies .

Table 3: Anticonvulsant Activity Data

CompoundModel UsedEffective Dose (mg/kg)
This compoundPTZ-induced seizures18.4
MES-induced seizures24.38

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The thiazole ring disrupts bacterial cell wall synthesis and function.
  • Anticancer Mechanism : It inhibits key proteins involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), leading to reduced proliferation of cancer cells .
  • Anticonvulsant Mechanism : The compound modulates neurotransmitter levels and enhances GABAergic activity, which is crucial for seizure control .

Case Studies

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of thiazoles exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with the compound showing promising results comparable to standard antibiotics .
  • Anticancer Research : Another investigation into the anticancer properties highlighted that thiazole-pyridine hybrids could outperform traditional chemotherapeutics in treating breast cancer, indicating a potential for new therapeutic strategies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole?

The compound can be synthesized via pyridinium ring transformation reactions. For example, 2-amino-4-substituted thiazoles react with 2,4,6-triarylpyridinium salts in the presence of acid-binding agents (e.g., piperidine acetate or sodium acetate), yielding substituted pyridinium-thiazole hybrids. Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically involves:

  • Spectroscopy : IR to confirm functional groups (e.g., C=N, C-S stretching at ~1600–1500 cm⁻¹), NMR (¹H/¹³C) to verify substituent positions and piperidine/pyridine ring integration .
  • Elemental analysis : Matching calculated vs. experimental C/H/N/S percentages to confirm purity (>98%) .
  • X-ray crystallography (for crystalline derivatives): Resolves bond lengths, angles, and spatial arrangement (e.g., triclinic crystal system with α, β, γ angles ~60–67°) .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Skin/eye irritation (Category 2A), requiring PPE (gloves, goggles) and fume hood use .
  • Storage : Inert atmosphere, cool (2–8°C), and away from incompatible materials (strong oxidizers) .
  • Disposal : Follow EPA/CERCLA guidelines for halogenated thiazoles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The pyridine and piperidine rings introduce steric hindrance, limiting nucleophilic substitution at the thiazole C-2/C-4 positions. Electron-withdrawing groups (e.g., fluorine at the 4-fluorophenyl position) enhance electrophilic reactivity, enabling regioselective functionalization. Computational DFT studies can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response analysis : Compare IC₅₀ values across studies to identify concentration-dependent activity shifts.
  • Structural analogs : Test derivatives (e.g., 4-methylphenyl vs. 4-bromophenyl substituents) to isolate substituent-specific effects .
  • Target profiling : Use molecular docking to assess binding affinity variations against enzymes (e.g., kinases, CYP450 isoforms) .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), solubility, and CYP inhibition. For example, the piperidine ring improves blood-brain barrier penetration but may increase hERG channel binding risk .
  • Docking simulations : Prioritize derivatives with high Glide scores (e.g., >−8 kcal/mol) against therapeutic targets (e.g., EGFR, COX-2) .

Methodological Guidance

  • Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables .
  • Scalability : Optimize microwave-assisted synthesis for higher yields (15–20% improvement over conventional heating) .

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